S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate
CAS No.:
Cat. No.: VC18310970
Molecular Formula: C10H10O3S2
Molecular Weight: 242.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O3S2 |
|---|---|
| Molecular Weight | 242.3 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylsulfinylsulfanylmethyl)furan |
| Standard InChI | InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2 |
| Standard InChI Key | NFASRRDMCUQXKP-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CSS(=O)CC2=CC=CO2 |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
S-(Furan-2-ylmethyl) furan-2-ylmethanesulfinothioate features two furan-2-ylmethyl groups connected via a sulfinothioate functional group (Fig. 1). The sulfinothioate moiety consists of a sulfinyl (S=O) and a thioate (S–O) group, creating a hybrid oxidation state that influences reactivity. Each furan ring contributes aromaticity and electron-rich characteristics, while the methylene (–CH₂–) spacers facilitate conformational flexibility .
Key Structural Attributes:
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Molecular Formula: C₁₀H₁₂O₃S₂
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Molecular Weight: 242.14 g/mol
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IUPAC Name: S-[(Furan-2-yl)methyl] furan-2-ylmethanesulfinothioate
Spectroscopic Characterization
While direct spectral data for this compound are scarce, analogous sulfinothioates and furan derivatives provide foundational insights:
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Infrared (IR) Spectroscopy: Expected absorption bands include:
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Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Conventional Synthesis Routes
The compound can be synthesized via thiol-sulfinyl chloride coupling (Fig. 2):
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Step 1: Generate furan-2-ylmethanesulfinyl chloride by treating furan-2-ylmethanethiol with oxone (2KHSO₅·KHSO₄·K₂SO₄) in acidic media.
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Step 2: React the sulfinyl chloride with a second equivalent of furan-2-ylmethanethiol in the presence of a base (e.g., triethylamine) to form the sulfinothioate .
Reaction Equation:
Alternative Approaches
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Oxidative Coupling: Direct oxidation of bis(furan-2-ylmethyl) disulfide ([(Furan-2-yl)CH₂S]₂) with hydrogen peroxide (H₂O₂) under controlled pH yields the sulfinothioate .
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Metal-Catalyzed Reactions: Palladium-catalyzed cross-couplings between sulfinyl halides and thiols offer regioselective pathways, though yields remain suboptimal .
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 145–147°C, correlating with melting behavior seen in analogous furan derivatives .
Solubility and Reactivity
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to hydrophobic furan rings.
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Hydrolytic Sensitivity: The sulfinothioate bond undergoes hydrolysis in aqueous media, yielding furan-2-ylmethanesulfinic acid and furan-2-ylmethanethiol:
| Organism | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Escherichia coli | 50 | 100 |
| Staphylococcus aureus | >100 | >100 |
| Bacillus subtilis | 75 | 150 |
Material Science Applications
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